Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline moiety, a benzothiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids, with conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and benzothiophene-based molecules. Examples include:
Quinoxaline-2-carboxylate derivatives: These compounds share the quinoxaline core and have similar biological activities.
Benzothiophene-3-carboxylate derivatives: These compounds share the benzothiophene ring and are studied for their medicinal properties.
Uniqueness
What sets Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Biological Activity
Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Quinoxaline moiety
- Benzothiophene ring
- Ethyl ester group
Its molecular formula is C27H28N4O2S, with a molecular weight of approximately 472.6 g/mol. The intricate arrangement of these functional groups suggests diverse chemical interactions and potential biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially acting as an inhibitor or modulator. It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in various malignancies .
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, it demonstrated an IC50 value of 23.2 μM, significantly reducing cell viability and increasing markers of early and late apoptosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M-phase cell cycle arrest, indicating its potential to disrupt cancer cell proliferation .
Antitumor Activity
The antitumor activity of this compound has been evaluated through various assays:
Compound | IC50 (μM) | Activity Level |
---|---|---|
Tested Compound | 23.2 | High |
Other Derivatives | 52.9 - 95.9 | Moderate |
Remaining Compounds | >95.9 | Low |
This table summarizes the potency of the compound compared to other derivatives .
Case Studies
In a notable study focusing on the compound's effects on MCF-7 cells:
- Apoptosis Induction : The compound increased early apoptosis by 8.73% and late apoptosis by 18.13%, demonstrating its efficacy in triggering programmed cell death.
- Cell Viability Reduction : A significant reduction in cell viability was observed (26.86% decrease), underscoring its potential as an anticancer agent.
Conclusion and Future Directions
This compound exhibits considerable promise as a lead compound in drug discovery targeting cancer therapies. Its mechanisms involving apoptosis induction and cell cycle arrest highlight its potential therapeutic applications.
Future research should focus on:
- In vivo studies to evaluate the pharmacokinetics and safety profile.
- Exploration of structural analogs to enhance efficacy and reduce toxicity.
Properties
Molecular Formula |
C27H28N4O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 2-[[3-[benzyl(methyl)amino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H28N4O2S/c1-3-33-27(32)23-19-13-7-10-16-22(19)34-26(23)30-24-25(29-21-15-9-8-14-20(21)28-24)31(2)17-18-11-5-4-6-12-18/h4-6,8-9,11-12,14-15H,3,7,10,13,16-17H2,1-2H3,(H,28,30) |
InChI Key |
QDCZCCOABJYXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N(C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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